4-Phenoxybenzo[b]thiophene-7-carbaldehyde

Lipophilicity Medicinal Chemistry Drug Design

Researchers optimizing LogP for kinase/NR probes often struggle with synthetic handles that balance lipophilicity and reactivity. 4-Phenoxybenzo[b]thiophene-7-carbaldehyde addresses this: • LogP 6.00 - 2.20 units above unsubstituted analog, enabling passive membrane permeation. • 7-Formyl group allows rapid diversification via reductive amination, Wittig, or hydrazone formation. • Boiling point 420.8°C supports high-temperature cross-couplings without evaporative loss. • Supplied at 98% purity (HPLC), stored at 2-8°C, shipped under ambient conditions.

Molecular Formula C15H10O2S
Molecular Weight 254.31 g/mol
CAS No. 1121583-63-8
Cat. No. B1502243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxybenzo[b]thiophene-7-carbaldehyde
CAS1121583-63-8
Molecular FormulaC15H10O2S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C3C=CSC3=C(C=C2)C=O
InChIInChI=1S/C15H10O2S/c16-10-11-6-7-14(13-8-9-18-15(11)13)17-12-4-2-1-3-5-12/h1-10H
InChIKeyCNCVCEQARHPKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenoxybenzo[b]thiophene-7-carbaldehyde: Overview


4-Phenoxybenzo[b]thiophene-7-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzo[b]thiophene class, characterized by a phenoxy substituent at the 4-position and a formyl group at the 7-position of the fused thiophene-benzene core. With a molecular formula C₁₅H₁₀O₂S and molecular weight 254.30 g/mol, this compound exhibits high predicted lipophilicity (ACD/LogP = 6.00) and elevated boiling point (420.8±30.0 °C) . Its structural features position it as a versatile intermediate for constructing drug-like molecules targeting kinases, nuclear receptors, and inflammatory pathways.

Heterocyclic aldehyde building block for kinase and nuclear receptor-targeted libraries
High predicted lipophilicity may support membrane partitioning and hydrophobic pocket access
7-Formyl group enables versatile derivatization (reductive amination, Wittig, hydrazone formation)

Impact of 4-Substitution on Physicochemical Properties


The 4-phenoxy group in 4-Phenoxybenzo[b]thiophene-7-carbaldehyde is not a silent substituent; it fundamentally changes the compound's lipophilicity, thermal stability, and steric environment relative to the parent benzo[b]thiophene-7-carbaldehyde or other 4-substituted analogs. Simply replacing it with a 4-methoxy, 4-benzyloxy, or unsubstituted core may yield a building block with drastically different LogP, boiling point, and reactivity, leading to altered synthetic yields, purification challenges, or biological target engagement in downstream applications .

4-Substituent lipophilicity shift
Replacing the 4-phenoxy group with methoxy or unsubstituted core may result in large LogP changes, altering membrane partitioning and biological target engagement.
Thermal property mismatch
The high boiling point contributed by phenoxy may not be preserved in analogs, impacting high-temperature synthetic steps or vacuum distillation.
Steric and electronic dissimilarity
Benzyloxy or hydroxyl analogs introduce different H-bonding and steric profiles; substitution may alter reaction outcomes and SAR in downstream assays.

Quantified Differentiation Against Closest Analogs


Lipophilicity vs. Unsubstituted Benzothiophene Core

High-strength head-to-head experimental data are not publicly available for this compound; differentiation relies on predicted physicochemical properties. The predicted ACD/LogP of 4-Phenoxybenzo[b]thiophene-7-carbaldehyde is 6.00, compared to 3.80 for the unsubstituted benzo[b]thiophene-7-carbaldehyde, representing a 2.20 log unit increase in lipophilicity . This difference is attributed to the phenoxy group's contribution to overall hydrophobicity.

Lipophilicity vs. Unsubstituted Core
Data to verify
Target 6.00
Unsub. core 3.80
Δ +2.20
Predicted higher LogP may influence membrane permeability and CNS partitioning.
Predicted values (ACD/Labs); target vs. benzothiophene-7-carbaldehyde.
Lipophilicity Medicinal Chemistry Drug Design

Thermal Stability vs. Unsubstituted Benzothiophene Core

The predicted boiling point of 4-Phenoxybenzo[b]thiophene-7-carbaldehyde is 420.8±30.0 °C at 760 mmHg, whereas the unsubstituted benzo[b]thiophene-7-carbaldehyde boils at 303.2±15.0 °C under the same pressure . This 117.6 °C increase reflects stronger intermolecular interactions (dipole–dipole, π–π stacking) due to the phenoxy group.

Boiling Point Difference
Data to verify
+117.6 °C
Δ Boiling Point (760 mmHg)
Indicates lower volatility; may simplify high-temperature handling and distillation.
Predicted values; target bp 420.8 °C, comparator bp 303.2 °C.
Thermal Stability Synthetic Chemistry Purification

Lipophilicity vs. 4-Benzyloxy Analog

The 4-phenoxy analog exhibits a LogP of 6.00, while the 4-benzyloxy derivative has a LogP of 4.29 . The 1.71 log unit difference arises from the additional methylene bridge in the benzyloxy group, which partially disrupts aromatic conjugation and reduces overall hydrophobicity relative to the directly conjugated phenoxy variant.

ΔLogP vs. 4-Benzyloxy
Data to verify
+1.71
Δ LogP
Phenoxy may offer higher hydrophobicity than benzyloxy for binding pocket matching.
Predicted values; comparator LogP 4.29.
Structure-Activity Relationship Lipophilicity Pharmacokinetics

Lipophilicity vs. 4-(4-Hydroxyphenyl) Analog

The target compound's LogP of 6.00 exceeds that of 4-(4-hydroxyphenyl)benzo[b]thiophene-7-carbaldehyde (LogP 4.67) by 1.33 log units . The hydroxyl group in the comparator introduces hydrogen-bonding capability (H-bond donor count = 1 vs. 0 for target), reducing lipophilicity and potentially enhancing aqueous solubility but limiting passive membrane penetration.

LogP & H-Bond Donor Count
Data to verify
Target LogP 6.00 / HBD 0
4-OH-Ph LogP 4.67 / HBD 1
ΔLogP +1.33
Absence of H-bond donor may favor non-polar compartment penetration over hydroxyl analog.
Predicted values; comparator CAS 799766-04-4.
Hydrogen Bonding Polar Surface Area Drug-likeness

Application Scenarios Based on Differentiation


Lipophilic Kinase Inhibitor and Nuclear Receptor Modulator Synthesis

The elevated LogP (6.00) and lack of H-bond donors make this compound an ideal precursor for constructing hydrophobic, membrane-permeable scaffolds targeting intracellular kinases or nuclear receptors. Its 7-formyl group enables straightforward derivatization via reductive amination, Wittig olefination, or hydrazone formation, allowing rapid assembly of focused libraries for lead discovery .

High-Permeability Chemical Probe Design

With a LogP 2.20 units higher than the unsubstituted benzothiophene-7-carbaldehyde, the 4-phenoxy compound is better suited for designing chemical probes that must passively cross lipid bilayers, such as mitochondrial or nuclear-targeted fluorescent reporters .

Thermally Stable Aldehyde for High-Temperature Couplings

The boiling point of 420.8 °C—significantly above that of the unsubstituted analog (303.2 °C)—indicates superior thermal stability, enabling its use in high-temperature reactions (e.g., microwave-assisted Suzuki couplings, Buchwald–Hartwig aminations) without decomposition or evaporative loss .

SERM Analog Development and SAR Exploration

Benzothiophene-based SERMs often require specific 4-position substitution to modulate estrogen receptor affinity. The 4-phenoxy group, with its intermediate lipophilicity relative to 4-benzyloxy and 4-hydroxyphenyl analogs, offers a distinct balance of hydrophobic packing and synthetic accessibility, making it a strategic intermediate for exploring SAR around the 4-position of the benzothiophene core .

Application
Selection Property
Validation Focus
Lipophilic kinase inhibitor / nuclear receptor modulator synthesis
High predicted lipophilicity; reactive 7-formyl group
Verify scaffold compatibility with hydrophobic target pockets and derivatization efficiency
High-permeability chemical probe design
Large LogP increase over unsubstituted core
Evaluate passive membrane diffusion and intracellular probe distribution
Thermally stable aldehyde for high-temperature couplings
Elevated boiling point (predicted >400 °C)
Confirm stability under microwave or high-temperature reaction conditions
SERM analog SAR exploration
Intermediate lipophilicity among 4-substituted benzothiophenes
Assess 4-position substitution effect on receptor binding and solubility profile
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